molecular formula C7H5IO B048337 2-Iodobenzaldehyde CAS No. 26260-02-6

2-Iodobenzaldehyde

Cat. No. B048337
CAS RN: 26260-02-6
M. Wt: 232.02 g/mol
InChI Key: WWKKTHALZAYYAI-UHFFFAOYSA-N
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Patent
US08859817B2

Procedure details

In a flask, 2-iodobenzyl alcohol (4 g, 17.09 mmol) was dissolved in dichloromethane (MC, 85 ml), and then, manganese oxide (MnO2, 14.86 g, 170.92 mmol) was added thereto. The obtained reaction product was stirred under the reflux condition. When the reaction was completed, the obtained reaction product was cooled to the room temperature, and then, fiteated and concentrated using celite, to obtain the title compound (3.6 g, yield 91%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
14.86 g
Type
catalyst
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5]>ClCCl.[O-2].[Mn+2]>[I:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
IC1=C(CO)C=CC=C1
Name
Quantity
85 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
14.86 g
Type
catalyst
Smiles
[O-2].[Mn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under the reflux condition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained reaction product
CUSTOM
Type
CUSTOM
Details
the obtained reaction product
CONCENTRATION
Type
CONCENTRATION
Details
fiteated and concentrated

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.